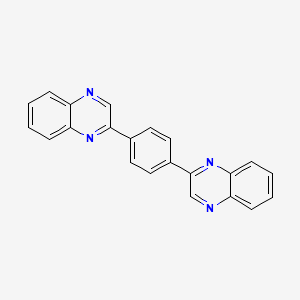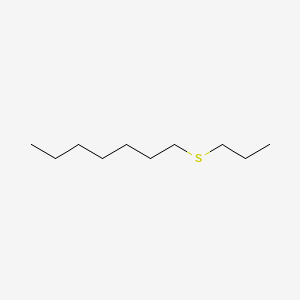
magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide is a chemical compound that combines magnesium, bromide, and a fluorinated pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide typically involves the reaction of 2,3,5,6-tetrafluoropyridine with a magnesium reagent in the presence of a bromide source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps to ensure purity and yield. This includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the magnesium center can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while redox reactions can produce different oxidation states of the magnesium center .
Aplicaciones Científicas De Investigación
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated pyridine moieties into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide involves its interaction with molecular targets through its fluorinated pyridine ring and magnesium center. The fluorine atoms can enhance the compound’s lipophilicity and biological activity, while the magnesium center can participate in coordination chemistry with various ligands .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide.
Magnesium bromide: A related compound that shares the magnesium and bromide components but lacks the fluorinated pyridine ring.
Uniqueness
This compound is unique due to the combination of a fluorinated pyridine ring with a magnesium center, which imparts distinct chemical properties and reactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
31103-36-3 |
|---|---|
Fórmula molecular |
C5BrF4MgN |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide |
InChI |
InChI=1S/C5F4N.BrH.Mg/c6-2-1-3(7)5(9)10-4(2)8;;/h;1H;/q-1;;+2/p-1 |
Clave InChI |
QLOPVUDJOMRHGV-UHFFFAOYSA-M |
SMILES canónico |
[C-]1=C(C(=NC(=C1F)F)F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


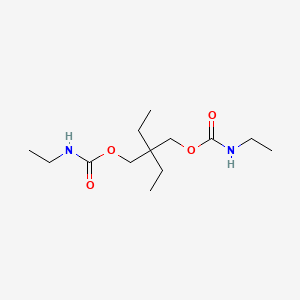

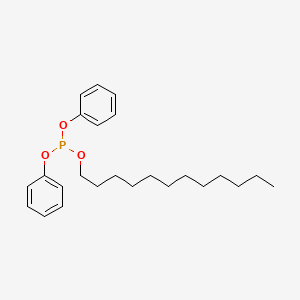
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
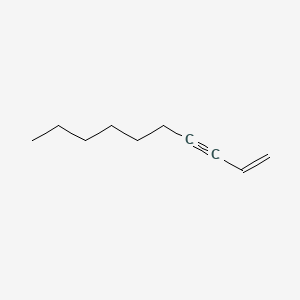

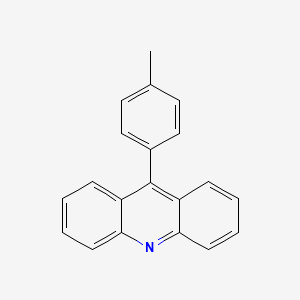
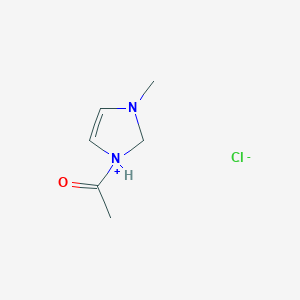
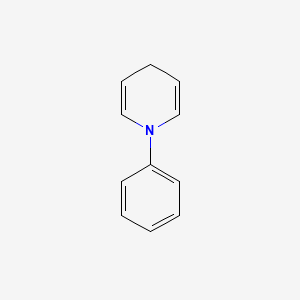

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
